molecular formula C10H15Cl2N3O2 B2396505 4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride CAS No. 2251053-70-8

4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride

Cat. No.: B2396505
CAS No.: 2251053-70-8
M. Wt: 280.15
InChI Key: MYFWDULYQDKUDQ-UHFFFAOYSA-N
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Description

4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride is a chemical compound with the molecular formula C11H16N3O2·2HCl It is a derivative of morpholine and pyridine, featuring an aminomethyl group attached to the pyridine ring and a morpholinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-cyanopyridine and morpholine.

    Hydrogenation: 2-cyanopyridine undergoes hydrogenation to form 2-picolylamine.

    Cyclization: The 2-picolylamine is then reacted with morpholine under specific conditions to form the morpholinone structure.

    Aminomethylation: The resulting compound is further modified by introducing an aminomethyl group at the 6-position of the pyridine ring.

    Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted morpholinone derivatives.

Scientific Research Applications

4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and ligands.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride is unique due to its combined morpholinone and aminomethyl-pyridine structures, which provide distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-[6-(aminomethyl)pyridin-2-yl]morpholin-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c11-6-8-2-1-3-9(12-8)13-4-5-15-7-10(13)14;;/h1-3H,4-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCGGTKDVRNYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=CC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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